(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine
CAS No.: 355382-44-4
Cat. No.: VC3897465
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 355382-44-4 |
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Molecular Formula | C12H19NO |
Molecular Weight | 193.28 g/mol |
IUPAC Name | 1-methoxy-N-[(2-methylphenyl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C12H19NO/c1-10-6-4-5-7-12(10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 |
Standard InChI Key | IBQJRTAAPFIEHG-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CNC(C)COC |
Canonical SMILES | CC1=CC=CC=C1CNC(C)COC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine is C₁₂H₁₉NO, with a molar mass of 193.29 g/mol. Its structure comprises two primary components:
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2-Methylbenzyl Group: A benzene ring with a methyl substituent at the ortho position (C2), enhancing steric effects and influencing aromatic reactivity.
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2-Methoxy-1-methylethylamine: A branched ethylamine chain featuring a methoxy group at C2 and a methyl group at C1, contributing to both lipophilicity and hydrogen-bonding capacity.
Key Physicochemical Properties (Theoretical Predictions):
Property | Value |
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Boiling Point | ~245–260°C (estimated) |
LogP (Partition Coefficient) | 2.1–2.5 (moderate lipophilicity) |
Solubility in Water | Low (enhanced in polar solvents) |
pKa (Amine Group) | ~9.5–10.2 |
The methoxy group increases solubility in organic solvents compared to non-oxygenated analogs, while the methyl substituents introduce steric hindrance that may slow nucleophilic reactions at the amine center.
Synthetic Routes and Optimization Strategies
Route 1: Nucleophilic Substitution
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Starting Materials:
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2-Methylbenzyl chloride
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2-Methoxy-1-methylethylamine
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Reaction Conditions:
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Solvent: Anhydrous dichloromethane or toluene
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Base: Triethylamine (2.2 equivalents)
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Temperature: 0°C → room temperature (12–24 hours)
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Mechanism:
The amine acts as a nucleophile, displacing the chloride ion in an SN2 mechanism. Steric effects from the methyl groups may favor a slower reaction rate, necessitating extended reaction times. -
Yield: ~60–75% (theoretical, unoptimized)
Route 2: Reductive Amination
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Starting Materials:
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2-Methylbenzaldehyde
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2-Methoxy-1-methylethylamine
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Reagents:
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol as solvent
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Procedure:
The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the tertiary amine. This method avoids handling benzyl halides but requires careful pH control (pH 6–7). -
Yield: ~50–65%
Industrial-Scale Production Considerations
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Continuous Flow Reactors: Improve heat transfer and mixing efficiency for Route 1.
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Catalytic Systems: Palladium catalysts could accelerate SN2 reactions under milder conditions.
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Purification: Distillation under reduced pressure or chromatography for high-purity batches.
Reaction Type | Reagents/Conditions | Major Product |
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Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Methyl-4-nitrobenzyl derivative |
Sulfonation | H₂SO₄, 100°C | 2-Methyl-4-sulfobenzoic acid derivative |
Halogenation | Cl₂/AlCl₃ (light required) | 2-Methyl-4-chlorobenzyl derivative |
Amine Functionalization
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Alkylation: Limited by steric hindrance; requires strong bases (e.g., LDA) and reactive alkyl halides.
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Acylation: Reacts with acetyl chloride to form amides, though yields may be modest (~40–50%).
Compound | Key Structural Difference | Reported Activity |
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(2-Methoxybenzyl)-(2-methoxyethyl)amine | Methoxy at benzyl C2 | Antimicrobial (MIC: 8 µg/mL) |
(4-Methylbenzyl)ethylamine | No methoxy group | Weak CNS stimulation |
(2-Fluorobenzyl)isopropylamine | Fluorine substituent | Serotonin receptor antagonism |
The ortho-methyl group in the target compound likely reduces membrane permeability compared to para-substituted analogs but improves metabolic stability.
Industrial and Research Applications
Pharmaceutical Intermediate
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Lead Optimization: Serves as a scaffold for introducing sulfonamide or heterocyclic groups to enhance bioactivity.
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Prodrug Development: The amine can be conjugated to carboxylic acid-containing drugs to improve solubility.
Material Science
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Polymer Modification: Acts as a crosslinking agent in epoxy resins, enhancing thermal stability.
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Liquid Crystals: Branched structure may induce nematic phase behavior in display technologies.
Future Research Directions
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Synthetic Methodology: Develop enantioselective routes to access chiral variants for pharmacological testing.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize receptor binding kinetics.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in murine models.
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